molecular formula C10H16O3 B2535490 Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate CAS No. 2248403-13-4

Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate

Cat. No.: B2535490
CAS No.: 2248403-13-4
M. Wt: 184.235
InChI Key: MYEYPFMICUWNMW-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the spiro compounds family, which are known for their distinctive ring systems where two rings are connected through a single atom. The presence of the oxaspiro structure in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate typically involves the formation of the spirocyclic ring system followed by esterification. One common method involves the reaction of a suitable ketone with a diol under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with methyl chloroacetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-1,4-dioxaspiro[2.4]heptan-5-one
  • Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Uniqueness

Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate is unique due to its specific ester functional group and the position of the spirocyclic ring. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-7-8(5-9(11)12-2)3-4-10(7)6-13-10/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEYPFMICUWNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC12CO2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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